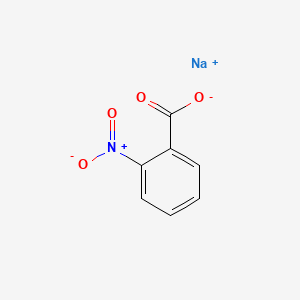
N,N'-Dimesitylethanediimine
Overview
Description
“N,N’-Dimethylethylenediamine” and “N,N’-Diethylethylenediamine” are organic compounds used in laboratory chemicals . They are also known as “2-Dimethylaminoethylamine” and “1,2-Bis(methylamino)ethane” respectively .
Molecular Structure Analysis
The molecular formula for “N,N’-Dimethylethylenediamine” is (CH3)2NCH2CH2NH2 and for “N,N’-Diethylethylenediamine” is CH3NHCH2CH2NHCH3 . The molecular weight for both compounds is 88.15 .
Chemical Reactions Analysis
“N,N’-Dimethylethylenediamine” can be used as a ligand in copper-catalyzed cyanations of aryl bromides using potassium hexacyanoferrate (II) to form the corresponding benzonitriles .
Physical And Chemical Properties Analysis
“N,N’-Dimethylethylenediamine” is a liquid with a refractive index of 1.426, boiling point of 104-106 °C, and density of 0.807 g/mL at 20 °C . “N,N’-Diethylethylenediamine” is also a liquid with a refractive index of 1.431, boiling point of 119 °C, and density of 0.819 g/mL at 20 °C .
Scientific Research Applications
Energy Storage Applications
N,N'-Dimesitylethanediimine derivatives have been explored for their potential in energy storage applications, particularly in the development of aqueous organic redox flow batteries. A study by Wiberg et al. (2019) synthesized a quaternary amine-functionalized naphthalene diimide derivative, demonstrating its reversible electrochemical behavior and solubility in water, making it a promising candidate for redox flow batteries. This molecule exhibited excellent stability and theoretical capacity, highlighting its attractiveness for energy storage solutions (Wiberg et al., 2019).
Catalysis and Chemical Reactions
In the realm of catalysis, N,N'-diamidocarbene derivatives, including N,N'-dimesityl-4,6-diketo-5,5-dimethylpyrimidin-2-ylidene, have shown unique chemical reactivity. Hudnall et al. (2010) reported the synthesis and characterization of such a compound, which demonstrated the ability to split ammonia and engage in reactions not exhibited by typical N-heterocyclic carbenes. This finding opens up new avenues for catalytic processes and chemical synthesis, providing insights into the unique behavior of N,N'-diamidocarbenes in chemical reactions (Hudnall et al., 2010).
Photovoltaic Properties
Research on dimeric naphthalene diimide (NDI) based small molecule acceptors for organic photovoltaics has revealed the potential of NDI derivatives in solar energy applications. Wang et al. (2014) synthesized two NDI dimer-based small molecule acceptors that exhibited broad absorption in the visible region and efficient photovoltaic performance when paired with a polymer donor. This study underscores the relevance of NDI derivatives, including those related to N,N'-Dimesitylethanediimine, in enhancing the efficiency and performance of organic photovoltaic devices (Wang et al., 2014).
Supramolecular Chemistry and Sensing Applications
Naphthalene diimides (NDIs), including those structurally related to N,N'-Dimesitylethanediimine, have found extensive applications in supramolecular chemistry and as sensors. A comprehensive review by Kobaisi et al. (2016) highlights the development of NDIs for use in molecular switching devices, catalysis, and as gelators for sensing aromatic systems. These applications benefit from the unique electronic properties of NDIs, demonstrating their versatility in a wide range of scientific research applications (Kobaisi et al., 2016).
Advanced Material Development
The stabilization of naphthalenediimide radicals within tetracationic cyclophanes has implications for the development of smart materials with paramagnetic and near-infrared optical properties. Jiao et al. (2019) showed how encapsulating an NDI guest within a tetracationic cyclophane could enhance the stability and redox properties of the NDI radical, suggesting applications in materials science where the transport of spin and charges is crucial (Jiao et al., 2019).
Safety and Hazards
properties
IUPAC Name |
N,N'-bis(2,4,6-trimethylphenyl)ethane-1,2-diimine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2/c1-13-9-15(3)19(16(4)10-13)21-7-8-22-20-17(5)11-14(2)12-18(20)6/h7-12H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVKAJRYLHIECOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)N=CC=NC2=C(C=C(C=C2C)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00395802 | |
| Record name | N,N'-Dimesitylethanediimine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00395802 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N'-Dimesitylethanediimine | |
CAS RN |
56222-36-7, 647032-09-5 | |
| Record name | N,N′-1,2-Ethanediylidenebis[2,4,6-trimethylbenzenamine] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=56222-36-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N,N'-Bis(2,4,6-trimethylphenyl)ethane-1,2-diimine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0647032095 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N,N'-Dimesitylethanediimine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00395802 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N'-bis(2,4,6-trimethylphenyl)ethane-1,2-diimine | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SC7SFP5T49 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















